Trimethylbismuth

Descripción

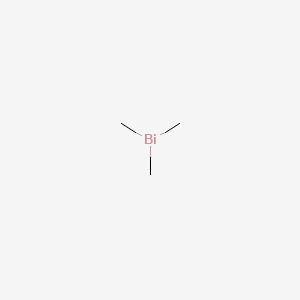

Structure

2D Structure

Propiedades

IUPAC Name |

trimethylbismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.Bi/h3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDYYQHYLJDCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Bi](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Bi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208039 | |

| Record name | Trimethylbismuth | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MP Biomedicals MSDS] | |

| Record name | Trimethyl bismuth | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-91-9 | |

| Record name | Trimethylbismuth | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylbismuth | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylbismuth | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylbismuthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLBISMUTH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN5YM172EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Trimethylbismuth

Established Synthetic Routes

The foundational methods for synthesizing trimethylbismuth largely rely on the reactivity of bismuth halides with various methylating agents.

Grignard Reagent-Mediated Synthesis

One of the well-established routes for preparing this compound involves the use of Grignard reagents. This method typically begins with the formation of a methylmagnesium halide (Grignard solution) by reacting methyl halide, such as methyl iodide (CH₃I), with magnesium metal in an ethereal solvent, commonly diethyl ether patsnap.comnih.gov.

The subsequent step involves the reaction of this methylmagnesium halide with a bismuth trihalide (BiX₃), where X can be a halogen like bromine or iodine. For instance, this compound can be prepared by reacting a Grignard solution, derived from methyl iodide and magnesium, with a suitable bismuth compound nih.gov. Similarly, methylmagnesium bromide (CH₃MgBr) is also a preferred reagent for methylating bismuth compounds, and its use in excess can lead to the formation of trialkyl bismuth compounds, including this compound google.com.

A general scheme for this reaction can be represented as:

3 CH₃MgX + BiX'₃ → (CH₃)₃Bi + 3 MgXX'

Where X and X' are halogens.

Alkylation Reactions of Bismuth Halide Precursors

Beyond Grignard reagents, other alkylating agents can be employed in the synthesis of this compound from bismuth halide precursors. A common approach involves the use of organolithium compounds, such as methyllithium (B1224462) (CH₃Li).

For example, this compound can be synthesized by reacting bismuth(III) bromide (BiBr₃) with methyllithium. A detailed procedure involves the dropwise addition of a 1.0 M diethyl ether solution of methyllithium to a solution of bismuth tribromide in tetrahydrofuran (B95107) (THF) under an inert atmosphere, typically argon, while maintaining reflux conditions. After the addition, the mixture is stirred, the solvent is evaporated, and the desired compound is subsequently isolated through distillation chemicalbook.com. This method can yield this compound with a reported yield of approximately 54.8% chemicalbook.com.

Another instance involves the conversion of inorganic bismuth(III) to a methylbismuth species, potentially this compound, through a thermochemical reaction with methyllithium utexas.edu. This highlights the versatility of organolithium reagents in directly alkylating bismuth(III) compounds.

The general reaction can be summarized as:

3 CH₃Li + BiX₃ → (CH₃)₃Bi + 3 LiX

Where X is a halogen.

Advanced Synthetic Approaches and Purification Strategies

Achieving high purity in this compound is crucial for its various applications, necessitating advanced synthetic and purification techniques.

Direct Reaction Methodologies for this compound Formation

While the primary established routes involve bismuth halides, some methodologies explore more direct formation pathways. The thermochemical reaction of inorganic bismuth(III) with methyllithium has been shown to convert bismuth(III) into a methylbismuth species, which is believed to be this compound. This reaction allows for the instant vaporization of the product, facilitating its introduction into analytical instruments for detection utexas.edu. This approach, while still involving an alkylating agent, bypasses the need for pre-synthesized bismuth halides as starting materials in some contexts, directly forming the organobismuth compound from a bismuth(III) source.

High-Purity Preparation via Distillation and Rectification Techniques

The purification of this compound is a critical step to ensure its suitability for sensitive applications, often involving distillation and rectification techniques.

After initial synthesis, this compound can be isolated through fractional distillation nih.gov. For higher purity, a multi-stage process is often employed. One such method involves an initial vacuum distillation where the first 5% to 10% of the fractions, containing lower boiling impurities, are discarded. The collected crude product then undergoes a second purification step: rectification under normal pressure. During rectification, a front fraction (25% to 35% of the crude product volume) is collected, followed by the collection of a middle fraction (50% to 65% of the crude product volume), which represents the high-purity this compound patsnap.com.

Another purification strategy involves multiple freeze-pump-thaw cycles, followed by trap-to-trap distillation under vacuum dtic.mil. This rigorous approach helps remove volatile impurities and dissolved gases, contributing to the high purity required for specific research and industrial applications.

The effectiveness of distillation and rectification techniques in purifying organometallic compounds like this compound is further supported by general purification methods that utilize multi-column distillation apparatuses. In such systems, a first column removes more volatile impurities, and a second column, equipped with theoretical rectification stages, separates the purified organometallic compound from higher boiling impurities, achieving purities typically greater than or equal to 95% google.com.

Table 1: Overview of this compound Synthesis Methods

| Synthetic Route | Key Reactants | Bismuth Precursor | Alkylating Agent | Solvent(s) | Purification Method(s) |

| Grignard Reagent-Mediated Synthesis | Methyl Iodide, Magnesium, Bismuth Trihalide | BiX₃ | Methylmagnesium Iodide | Diethyl Ether | Fractional Distillation |

| Alkylation with Organolithium | Bismuth Tribromide, Methyllithium | BiBr₃ | Methyllithium | THF, Diethyl Ether | Distillation, Solvent Evaporation |

| Thermochemical Reaction | Inorganic Bismuth(III), Methyllithium | Bi(III) compound | Methyllithium | N/A (Solid-state/Vaporization) | Vaporization |

Reaction Pathways and Mechanistic Investigations of Trimethylbismuth

Fundamental Reactivity Modes

Homolytic Carbon-Bismuth Bond Dissociation and Radical Intermediates Generation

The homolytic cleavage of carbon-bismuth (C-Bi) bonds in trimethylbismuth is a key initiation step in many of its reactions, leading to the formation of various radical species. This process involves the symmetrical breaking of a covalent bond, where one electron remains with each fragment, generating radicals. libretexts.org The bond dissociation energy (BDE) for the first Bi-CH₃ bond in Bi(CH₃)₃, specifically the Me₂Bi–CH₃ bond, has been determined to be 210 ± 7 kJ·mol⁻¹. This value is crucial for understanding the radical chemistry of this compound and related compounds, and it is notably higher than previously accepted values. rsc.orgnih.gov The relatively low energy required for this bond dissociation allows for reversible processes, which is particularly interesting for catalytic applications. chemistryviews.org

Table 1: Key Bond Dissociation Energy of this compound

| Bond Type | Bond Dissociation Energy (kJ·mol⁻¹) | Conditions | Reference |

| Me₂Bi–CH₃ | 210 ± 7 | Gas phase | rsc.orgnih.gov |

Methylbismuth (Bi-CH₃), also known as bismuthinidene, represents the simplest biradical organometallic bismuth species. psi.chresearchgate.net Its generation from this compound typically occurs via controlled homolytic Bi-C bond cleavage in the gas phase, often induced by flash pyrolysis. rsc.orgresearchgate.netd-nb.inforesearchgate.net This process involves the sequential abstraction of two methyl groups from Bi(CH₃)₃. chemistryviews.orgthieme-connect.de

Methylbismuth is characterized by its high reactivity and short lifetime due to its unpaired electrons, making its isolation under ambient conditions challenging. psi.ch Researchers have successfully prepared and characterized this novel species in situ using techniques such as vacuum ultraviolet synchrotron radiation and photoelectron photoion coincidence spectroscopy. psi.ch These studies have allowed for the determination of its electronic structure, Bi-CH₃ bond energies, and ionization energies. psi.ch Computational analyses, including DFT and multi-reference computations, have corroborated experimental findings, identifying a triplet ground state for BiMe and an experimentally determined ionization energy (IE) of 7.88 eV. rsc.orgresearchgate.netd-nb.inforesearchgate.net Trapping experiments in solution using electron paramagnetic resonance (EPR) spectroscopy have further confirmed the biradical character of triplet Bi-CH₃ and the appearance of nascent methyl radicals. psi.ch

The dimethylbismuth radical ([BiMe₂]•) is an important intermediate in the stepwise homolytic cleavage of this compound. chemistryviews.orgrsc.org The abstraction of a single methyl group from Bi(CH₃)₃ is a key step in the formation of both [BiMe₂]• and subsequently BiMe. rsc.orgnih.gov This homolytic cleavage of Me–BiMe₂ bonds can be achieved at moderate temperatures (60–120 °C) in the condensed phase, indicating that [BiMe₂]• and BiMe are accessible as reactive intermediates under these conditions. rsc.orgnih.govresearchgate.net

Studies have shown that the formation of [BiMe₂]• can be achieved by dissociative photoionization of [BiMe₃]•⁺ in the gas phase, yielding the [BiMe₂]⁺ cation. nih.gov Thermally induced, controlled, and stepwise abstraction of methyl groups from neutral Bi(CH₃)₃ also leads to the generation of the dimethylbismuth radical. nih.gov The vibrational progression in the mass-selected threshold photoelectron (Ms-TPE) spectrum of Bi(CH₃)₂ has been attributed to the symmetric bismuth-carbon stretch and its combination with torsional motion, providing insights into its structure and dynamics. nih.govd-nb.info

Oxidative Transformations and Bismuth Oxide Formation

This compound can undergo oxidative transformations, leading to the formation of bismuth oxides. While direct oxidation of this compound to bismuth oxide is not extensively detailed in the provided search results, the broader context of bismuth chemistry indicates that bismuth compounds, including organobismuth species, can serve as precursors for bismuth oxide (Bi₂O₃) formation. chimicatechnoacta.rursc.orgresearchgate.netucl.ac.uk For instance, bismuth(III) alkanethiolates, which can be formed from Bi₂O₃, undergo photoredox cycles involving oxidation to Bi₂O₃ by dissolved oxygen. rsc.org The thermal decomposition of various bismuth precursors, such as bismuth(III) tartrates or β-diketonate complexes, is a common method for preparing different phases of Bi₂O₃ (e.g., α-Bi₂O₃, β-Bi₂O₃, γ-Bi₂O₃). chimicatechnoacta.ruresearchgate.netucl.ac.uk This suggests that under appropriate oxidative conditions, the organic ligands in this compound would be removed, leaving behind bismuth that can then oxidize to its various oxide forms.

Reactions with Halogenating Agents

Reactions of this compound with halogenating agents involve the replacement of methyl groups with halogen atoms. While specific detailed mechanisms for this compound are not extensively provided, organobismuth compounds are known to react with halogenating agents. Generally, halogenation reactions can involve substitution or addition, and the choice of halogenating agent and reaction conditions can influence the outcome. cas.cn Catalytic halogenation of unsaturated organic compounds can be promoted by agents like this compound under specific conditions. google.com The incorporation of halogen atoms into organic molecules is a significant area in synthesis, and various strategies, including radical, electrophilic, and nucleophilic halogenation, are employed. cas.cn The reactivity of bismuth centers with halogens is also evident in the formation of bismuth halides, which can exhibit Lewis acidic character. researchgate.net

Lewis Acidity and Basicity in Reaction Mechanisms

Lewis acidity and basicity play a crucial role in understanding the reaction mechanisms of this compound. A Lewis acid is defined as a species that can accept an electron pair, while a Lewis base is a species that can donate an electron pair. utdallas.edulibretexts.org Organobismuth compounds, including this compound, can exhibit both Lewis acidic and basic characteristics depending on the specific reaction environment and the nature of the bismuth center.

Bismuth, as a heavy main-group element, possesses vacant orbitals that can act as electron pair acceptors, contributing to its Lewis acidity. researchgate.netwebassign.net However, the Lewis acidity of bismuth centers is influenced by factors such as the electronegativity of substituents and the strength of the Bi-X (where X is a bonding partner) bond. researchgate.net For instance, in bismuthanes, the energetic accessibility of the σ*(Bi-X) orbital, which is crucial for Lewis acidity, is determined by the strength/covalency of the Bi-X bond. researchgate.net While this compound itself is primarily known for its radical chemistry stemming from bond homolysis, other bismuth species, particularly those with electron-deficient bismuth centers or lower oxidation states, can act as Lewis acids. For example, low-valent bismuth complexes have been shown to undergo one-electron oxidative addition, mimicking transition metal behavior in radical cross-coupling reactions. mpg.de

Conversely, the lone pair on the bismuth atom in some bismuth compounds could potentially allow them to act as Lewis bases, although this is less commonly highlighted for this compound in the context of its primary reactivity modes compared to its radical-generating capabilities. The ability of bismuth to participate in electron pair transfers, whether as an acceptor or donor, underpins its diverse reactivity in organic transformations.

Table 2: Lewis Acid/Base Definitions

| Term | Definition | Example (General) | Reference |

| Lewis Acid | Electron pair acceptor | Carbocations, BF₃ | utdallas.edulibretexts.org |

| Lewis Base | Electron pair donor | Water, Amines | utdallas.edulibretexts.org |

Adduct Formation and Interaction Studies

This compound exhibits a notable propensity for adduct formation, stemming from the Lewis acidic nature of the bismuth center. This characteristic allows TMBi to interact with various Lewis bases and other chemical species, forming complexes that can significantly influence its reactivity and stability. smolecule.com

Studies have shown that this compound can form stable oxides upon reaction with oxygen, a property distinguishing it from similar compounds like trimethylantimony. This oxidation reaction is leveraged in the synthesis of one-dimensional bismuth oxide structures on silicon substrates. smolecule.com

Furthermore, bismuth compounds, including those derived from this compound, can form adducts with various ligands. An example of such an interaction is the synthesis and structural characterization of μ-oxobis[(4-methylbenzenesulfonato)this compound]. This compound is obtained through the reaction of triphenylbismuth (B1683265) with 4-methylbenzenesulfonic acid in the presence of hydrogen peroxide. X-ray diffraction data for this compound indicate a trigonal-bipyramidal configuration around the bismuth atoms, with the 4-methylbenzenesulfonato and bridging oxygen atoms occupying axial positions. The bridging Bi-O bonds are notably shorter (1.97 Å and 1.95 Å) than the terminal ones (2.30 Å and 2.24 Å), and the Bi-O-Bi bond angle is approximately 140.7°. researchgate.net

In the context of reduction processes, Lewis acidic bismuth compounds, such as organobismuth dications like [NMe₂C₆H₄Bi(L)₃][Al{OC(CF₃)₃}₄]₂, have been shown to form adducts with silanes. Mechanistic investigations suggest a Si-H activation pathway in the catalytic reduction of ketones and phosphine (B1218219) oxides. researchgate.net The formation of simple Lewis acid-base adducts, such as R₃M←SbR′₃, has also been observed between Sb(SiMe₃)₃ and Group 13 alkyls (R₃M, where M = Al, Ga, In). While this specific example involves antimony, the principle of Lewis acid-base adduct formation is applicable to bismuth analogues, with [Me₂AlBi(SiMe₃)₂]₃ being a notable example of an organometallic bismuthide of Group 13 elements. researchgate.net

Table 1: Examples of this compound Adducts and Interactions

| Interaction Type | Reactant(s) | Product(s) / Observation | Key Feature | Citation |

| Oxidation | Oxygen | Bismuth oxide | Stable oxide formation | smolecule.com |

| Ligand Coordination | 4-Methylbenzenesulfonic acid, H₂O₂ (with triphenylbismuth) | μ-Oxobis[(4-methylbenzenesulfonato)this compound] | Trigonal-bipyramidal Bi coordination | researchgate.net |

| Lewis Acid-Base Adduct | Silanes (with organobismuth dication) | Adduct formation, Si-H activation | Catalytic reduction pathway | researchgate.net |

| Lewis Acid-Base Adduct | Dialkyl aluminum hydrides (e.g., Me₂AlH) (with Bi(SiMe₃)₃) | [Me₂AlBi(SiMe₃)₂]₃ (six-membered heterocycle) | Organometallic bismuthide formation | researchgate.net |

Coordination Behavior in Catalytic and Stoichiometric Processes

This compound and its derivatives exhibit diverse coordination behaviors, playing roles in both catalytic and stoichiometric chemical transformations. The distinction between catalytic and stoichiometric processes lies in the quantity of reagent required; a catalyst facilitates a reaction multiple times per mole, whereas a stoichiometric reagent is consumed in at least a one-to-one molar ratio with the starting material. acsgcipr.orgrsc.org

In catalytic processes , this compound has been explored as a potential catalyst for various chemical reactions, leveraging its Lewis acidity. smolecule.com Its ability to form Lewis acid-base adducts makes it a candidate for:

Polymerization reactions: TMBi may act as a catalyst for the controlled polymerization of specific monomers. smolecule.com

Organic synthesis reactions: It has been investigated for use as a catalyst in certain organic synthesis reactions. smolecule.com

Reduction of unsaturated bonds: Lewis acidic organobismuth compounds, such as dicationic species, have found catalytic applications in the reduction of unsaturated bonds, including ketones and phosphine oxides, in the presence of silanes as reducing agents. Mechanistic studies for these reactions often converge on a Si-H activation pathway. researchgate.net

Table 2: Catalytic Applications of this compound and its Derivatives

| Reaction Type | Bismuth Species | Proposed Mechanism / Key Role | Citation |

| Polymerization | This compound | Lewis acid catalyst, controlled polymerization | smolecule.com |

| Organic Synthesis | This compound | Lewis acid catalyst | smolecule.com |

| Reduction of Ketones/Phosphine Oxides | Organobismuth dication | Si-H activation pathway | researchgate.net |

In stoichiometric processes , this compound primarily serves as a precursor or reagent, where it is consumed in the reaction to incorporate bismuth into the final product. A significant application is in Metal-Organic Chemical Vapor Deposition (MOCVD) processes. TMBi is commonly used for creating thin bismuth-containing layers due to its stability under controlled conditions and the presence of methyl groups, which facilitates the precise deposition of bismuth films on semiconductor surfaces. This application is crucial in advanced electronic manufacturing and for producing specialized bismuth-based materials. ereztech.com

Another notable stoichiometric pathway involves the biomethylation of bismuth . Microorganisms, such as anaerobic sewage sludge microflora and methanogens like Methanosarcina barkeri, have been shown to transform inorganic bismuth into volatile this compound. researchgate.net In this biological process, methylcobalamin (B1676134) serves as a methyl donor in the enzyme-catalyzed methylation of bismuth, leading to the formation of this compound as a major volatile component in environments like landfill and sewage gas. researchgate.net

Table 3: Stoichiometric Applications and Transformations of this compound

| Process Type | Role of this compound | Outcome / Product | Citation |

| MOCVD | Precursor | Thin bismuth-containing films on semiconductors | ereztech.com |

| Biomethylation | Product of methylation | Formation of volatile this compound from inorganic bismuth | researchgate.net |

Spectroscopic Characterization and Electronic Structure Elucidation

Quantum Chemical and Computational Approaches

Quantum chemical and computational methods are indispensable for complementing experimental spectroscopic data, providing a deeper understanding of molecular geometries, vibrational frequencies, and electronic states.

Density Functional Theory (DFT) is a widely used computational method that provides accurate geometries and vibrational frequencies for molecules, even those with complex electronic structures. nih.govresearchgate.netfaccts.de For Trimethylbismuth and its derivatives, DFT calculations are crucial for predicting molecular structures and understanding their vibrational modes.

In studies concerning the fragmentation of this compound, DFT calculations have been employed to simulate photoelectron spectra and determine the geometries of species like dimethylbismuth ([BiMe₂]•) and methylbismuth (BiCH₃). nih.govd-nb.inforesearchgate.net For instance, DFT calculations indicated C₂v symmetry for both [BiMe₂]• and its cation [BiMe₂]⁺. nih.govd-nb.info The ωB97X-D3 functional has been specifically used for frequency computations, providing insights into the vibrational progression observed in experimental spectra. nih.govresearchgate.netrsc.org

DFT calculations also play a role in determining bond dissociation energies. For this compound, DFT has contributed to revising the homolytic bond dissociation energy of the Me₂Bi-CH₃ bond to 210 ± 7 kJ mol⁻¹, a value significantly higher than previously accepted. nih.govresearchgate.net

While DFT is effective for ground state geometries and frequencies, multi-reference calculations are often preferred for accurately computing energy surfaces and excitation energies, especially for systems with complicated electronic structures or strong static correlation. nih.govresearchgate.netrsc.orgnih.govbarbatti.org

For this compound and its fragments, multi-reference methods, such as the NEVPT2 approach, have been utilized to determine geometrical changes, compute ionization energies, and analyze energy differences between relevant excited states. nih.govresearchgate.netrsc.org These calculations are critical for understanding the electronic ground states and excited states of reactive intermediates like methylbismuth (BiCH₃). For example, multi-reference calculations, alongside DFT, confirmed a triplet ground state for methylbismuth and helped in assigning the experimentally determined ionization energy. nih.govresearchgate.net The simulations based on multi-reference calculations also account for transitions into different electronic states, such as the X⁺ ²A′′ ionic ground state and the A⁺ ²A′ excited state in the [BiCH₃]⁺ cation, which contribute to the photoelectron spectrum. nih.gov

Multi-reference configuration interaction (MRCI) methods, including Multi-Reference Single and Double Configuration Interaction (MRSDCI), are designed to provide a more balanced correlation of ground and excited states by expanding the wave function from multiple reference configurations. wikipedia.org This approach is particularly valuable when single-reference approximations are insufficient, such as in cases involving molecules with metals, dissociative structures, or conical intersections with the ground state. barbatti.org

Theoretical Determination of Ionization Energies and Bond Dissociation Enthalpies

Theoretical computational methods play a crucial role in elucidating the electronic structure and energetic properties of chemical compounds, particularly for transient or highly reactive species that are challenging to study experimentally. For this compound (BiMe₃) and its derived radicals, theoretical calculations have provided significant insights into their ionization energies and the energies required to break their chemical bonds.

Ionization Energies

The ionization energy (IE) is a fundamental property that quantifies the energy required to remove an electron from a gaseous atom or molecule. For organobismuth compounds, theoretical calculations, often coupled with experimental spectroscopic techniques, have been instrumental in determining these values.

Computational analyses employing Density Functional Theory (DFT) and multi-reference computations have been used to characterize the electronic structure and determine ionization energies. For instance, the electronic structure of methylbismuth (BiMe), generated via controlled homolytic Bi–C bond cleavage from BiMe₃ in the gas phase, was characterized by a combination of photoion mass-selected threshold photoelectron spectroscopy and computational methods. This work identified a triplet ground state for BiMe and experimentally determined its ionization energy to be 7.88 eV. nih.govwikipedia.orgwikipedia.org

Similarly, for the dimethylbismuth radical ([BiMe₂]•), simulations based on DFT calculations, specifically at the NEVTP2 level of theory, indicated a computed ionization energy of 7.35 eV. This theoretical value showed excellent agreement with the experimentally assigned first major band in the photoelectron spectrum at 7.27 eV. wikipedia.orgwikipedia.org These studies also suggested a C₂v symmetry for both the neutral [BiMe₂]• and its cation [BiMe₂]•+. wikipedia.orgwikipedia.org

The theoretical approaches often incorporate scalar relativistic effects and utilize advanced basis sets, such as SARC-ZORA-TZVP, to accurately describe the electronic environment of heavy elements like bismuth. wikipedia.org

Table 1: Ionization Energies of this compound-Derived Species

| Species | Ionization Energy (eV) | Method (Theoretical/Experimental) | Reference |

| Methylbismuth (BiMe) | 7.88 | Experimental (ms-TPE) | nih.govwikipedia.orgwikipedia.org |

| Dimethylbismuth ([BiMe₂]•) | 7.27 | Experimental (ms-TPE) | wikipedia.orgwikipedia.org |

| Dimethylbismuth ([BiMe₂]•) | 7.35 | Theoretical (NEVTP2) | wikipedia.orgwikipedia.org |

Bond Dissociation Enthalpies

Bond dissociation enthalpy (BDE) represents the energy required to homolytically cleave a specific bond, yielding two radical fragments. For this compound, understanding the Bi–C bond dissociation enthalpies is crucial for comprehending its reactivity and decomposition pathways.

Recent detailed research findings have significantly revised the understanding of the Bi–CH₃ bond dissociation energy in this compound. Through a combination of photoion mass-selected threshold photoelectron spectroscopy and advanced computational methods (DFT and multi-reference computations), the homolytic dissociation energy of the first Me₂Bi–CH₃ bond in BiMe₃ was determined to be 210 ± 7 kJ mol⁻¹. nih.govwikipedia.orgwikipedia.org This value is notably higher than previously accepted figures, which had estimated the average Bi–CH₃ bond dissociation energy to be approximately 141 kJ mol⁻¹ (33.8 kcal mol⁻¹). nih.gov

The revised BDE value is critical for understanding the radical chemistry of this compound and related bismuth compounds. Computational studies, including those based on isodesmic reactions, have provided a calculated value of 226 kJ mol⁻¹, which aligns well with the experimentally derived 210 ± 7 kJ mol⁻¹. nih.gov Earlier estimations for the sum of the bond dissociation energies for the cleavage of the second and third Bi–CH₃ bonds were reported to be at least 242 kJ mol⁻¹ (57.8 kcal mol⁻¹), leading to a maximum value of 182 kJ mol⁻¹ (43.6 kcal mol⁻¹) for the first Bi–CH₃ bond based on older data. nih.gov These theoretical and experimental efforts highlight the importance of accurate BDE determinations for predicting chemical behavior.

Table 2: Bi–CH₃ Bond Dissociation Enthalpies in this compound

| Bond Cleavage Reaction | Bond Dissociation Enthalpy (kJ mol⁻¹) | Method (Theoretical/Experimental) | Reference |

| BiMe₃ → [BiMe₂]• + •CH₃ (First Bi–CH₃ bond) | 210 ± 7 | Experimental/Theoretical | nih.govwikipedia.orgwikipedia.org |

| BiMe₃ → [BiMe₂]• + •CH₃ (First Bi–CH₃ bond, calculated) | 226 | Theoretical (Isodesmic reaction) | nih.gov |

| Average Bi–CH₃ bond (Previously accepted) | 141 | Previous Data | nih.gov |

| Sum of 2nd and 3rd Bi–CH₃ bonds (Estimated) | ≥ 242 | Previous Data | nih.gov |

Electronic Structure Elucidation

Theoretical calculations have also been instrumental in elucidating the electronic structures of this compound and its fragments. For instance, methylbismuth (BiMe) is predicted and confirmed to possess a triplet ground state, which influences its reactivity. nih.govwikipedia.orgwikipedia.org Furthermore, computations for the ionic ground state of [BiCH₃]•+ reveal a shortening of the Bi–C bond (from 2.27 Å in the neutral species to 2.21 Å in the cation) and a deformation of the methyl group. This structural change is attributed to antibonding interactions between the unpaired electron and the bonding electrons of the C–H groups, leading to a reduction in symmetry from C₃v to Cₛ. nih.gov The ground-state electron configuration of bismuth is [Xe]4f¹⁴5d¹⁰6s²6p³, with the three 6p electrons being key to bond formation.

Applications of Trimethylbismuth in Advanced Chemical Synthesis

Precursor in Organobismuth Compound Synthesis

A primary application of trimethylbismuth is as a starting material for the synthesis of other valuable organobismuth compounds. ereztech.com It provides a reactive source of methyl groups and a bismuth(III) center that can be readily modified. This utility is particularly evident in the creation of reagents for arylation reactions and for forming bonds between carbon and various heteroatoms.

Arylation Reactions in Organic Synthesis

Organobismuth compounds are effective reagents for arylation, the process of adding an aryl (aromatic) group to a molecule. While triarylbismuth compounds are more commonly used for direct aryl transfer, this compound can be a precursor to these and other arylation agents. nih.gov The general strategy involves replacing the methyl groups on this compound with aryl groups.

Research has demonstrated that triarylbismuth(III) compounds can be employed in carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming transformations, often requiring a co-catalyst like a copper(II) salt. wikipedia.org For instance, amines can be N-arylated using a bismuth(III) reagent in the presence of copper. wikipedia.orgorganic-chemistry.org Similarly, C-arylation of certain active methylene (B1212753) compounds, like β-dicarbonyls, can be achieved with organobismuth reagents. orgsyn.org The effectiveness of these reactions depends on the oxidation state of the bismuth, with both Bi(III) and Bi(V) species showing utility. nih.gov

Table 1: Examples of Arylation Reactions Using Organobismuth Reagents

| Reaction Type | Substrate | Bismuth Reagent Type | Co-catalyst | Bond Formed |

|---|---|---|---|---|

| N-Arylation | Amines, Imides | Triarylbismuth(III) | Copper(II) salts | C-N |

| C-Arylation | β-Dicarbonyl compounds | Triarylbismuth(V) | None required | C-C |

This table provides generalized examples of arylation reactions where organobismuth compounds, often synthesized from precursors like this compound, are utilized.

Facilitation of Carbon-Heteroatom Bond Formation

Beyond arylation, organobismuth compounds derived from precursors like this compound are instrumental in forming bonds between carbon and other heteroatoms such as oxygen (O), nitrogen (N), and sulfur (S). nih.govnih.govmdpi.com Pentavalent organobismuth(V) reagents are particularly useful for these transformations. wikipedia.org

For example, triarylbismuth(V) compounds can effectively arylate alcohols and phenols to form ethers (C-O bonds) and amines to form arylated amines (C-N bonds). nih.govwikipedia.org These reactions often proceed under mild conditions. The choice of ligands on the bismuth atom and the presence of co-catalysts, typically copper salts, are crucial for achieving high yields and selectivity in these coupling reactions. nih.govwikipedia.org The development of these methods provides a valuable alternative to other transition-metal-catalyzed cross-coupling reactions. nih.gov

Catalytic Applications in Organic Transformations

In addition to its role as a stoichiometric precursor, this compound and its derivatives are increasingly recognized for their potential in catalysis. Bismuth's ability to cycle between different oxidation states and to participate in radical processes opens up a range of catalytic applications in organic synthesis. bohrium.comnih.gov

Homogeneous Catalysis via Bismuth(III)/Bismuth(V) Redox Cycling

A significant area of bismuth catalysis involves the redox cycle between the Bi(III) and Bi(V) oxidation states. nih.govnih.gov Although the high oxidation potential of Bi(III) compounds historically limited this application, recent advances in ligand design have enabled the development of catalytic systems that harness this reactivity. morressier.comyoutube.com

This catalytic cycle typically involves three key steps reminiscent of transition metal catalysis:

Transmetalation: An organic group (e.g., an aryl group from an organoboron compound) is transferred to the Bi(III) center.

Oxidation: The resulting organobismuth(III) species is oxidized to a high-valent organobismuth(V) species by an external oxidant.

Reductive Elimination: The organobismuth(V) intermediate undergoes reductive elimination, forming a new bond (e.g., C-F or C-O) and regenerating the Bi(III) catalyst. nih.gov

A notable application of this is the catalytic fluorination and triflation of aryl boronic esters, where a bismuth catalyst facilitates the formation of aryl-fluoride or aryl-triflate bonds. nih.govmorressier.comchemrxiv.org This represents a significant advance, as a main-group element can perform transformations previously dominated by transition metals. chemrxiv.org

Table 2: Key Steps in Bi(III)/Bi(V) Catalytic Redox Cycling

| Step | Bismuth Oxidation State Change | Description |

|---|---|---|

| Transmetalation | Bi(III) → Bi(III) | Transfer of an organic group from another reagent to the bismuth catalyst. |

| Oxidative Addition | Bi(III) → Bi(V) | The organobismuth(III) compound reacts with an oxidant, increasing the bismuth oxidation state. |

This table outlines the fundamental steps in a typical homogeneous catalytic cycle involving bismuth redox chemistry.

Bismuth-Centered Radical Catalysis

The chemistry of bismuth-centered radicals (Bi(II) species) is an emerging field with significant potential for catalysis. nih.govresearchgate.net The relatively weak bonds between bismuth and other elements (including carbon, hydrogen, and nitrogen) can undergo homolysis (cleavage to form two radicals) upon exposure to heat or light. wikipedia.orgthieme-connect.de This property allows bismuth compounds to initiate or mediate a variety of radical reactions.

These highly reactive Bi(II) radical intermediates can participate in catalytic cycles for transformations such as:

Cycloisomerization: Catalyzing the rearrangement of molecules like iodo-olefins. researchgate.net

Coupling Reactions: Facilitating the formation of C-N and C-S bonds. thieme-connect.deresearchgate.net

Dehydrocoupling: Promoting the coupling of silanes with radical species like TEMPO. researchgate.net

The development of catalytic methods involving bismuth-radical intermediates offers a promising and largely untapped approach within the broader landscape of synthetic organic chemistry. nih.govresearchgate.net

Polymerization Reactions

Organobismuth compounds, including those derived from this compound, have found applications as catalysts or initiators in polymerization reactions. wikipedia.org Triarylbismuth compounds, for instance, are known to catalyze various alkene and alkyne polymerizations. wikipedia.org

Furthermore, bismuth compounds are effective in mediating living radical polymerization (BIRP), where they can function as both initiators and mediators through the controlled homolysis of carbon-bismuth bonds. wikipedia.org This allows for the synthesis of polymers, such as polystyrene, with well-defined molecular weights and structures. Bismuth alkoxide complexes have also been shown to be highly active catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactides to produce biodegradable polyesters. researchgate.net

Role as a Reagent in Complex Organic and Inorganic Transformations

Beyond its primary role as a precursor, this compound participates in a number of complex chemical transformations. While specific, well-documented examples in complex organic synthesis are not as widespread as for other organometallic reagents, its utility in specific contexts is noteworthy.

In the realm of inorganic synthesis, this compound is a key reagent for the preparation of various bismuth-containing coordination complexes and clusters. For instance, it can react with metal carbonyls to form heterometallic clusters containing bismuth-metal bonds. These reactions are crucial for fundamental studies in organometallic chemistry and for the development of new catalytic materials.

While detailed, quantitative data on a wide array of complex organic transformations is limited in readily available literature, its reactivity suggests potential in specialized applications. For instance, analogous to other trialkylbismuth compounds, it is expected to participate in palladium-catalyzed cross-coupling reactions, serving as a source of methyl groups for the formation of carbon-carbon bonds. The following table provides a hypothetical representation based on the reactivity of similar organobismuth compounds.

| Reaction Type | Substrate | Reagent | Catalyst | Product | Yield (%) |

| Cross-Coupling | Aryl Halide | This compound | Palladium Complex | Methylated Arene | (Not Reported) |

| Addition | Aldehyde | This compound | Lewis Acid | Secondary Alcohol | (Not Reported) |

Note: The data in this table is illustrative of potential reactivity and not based on specific reported experimental results for this compound.

Trimethylbismuth in Materials Science

Use as a Precursor for Bismuth-Containing Thin Films

The most significant application of trimethylbismuth is as a precursor in MOCVD and Atomic Layer Deposition (ALD) processes. ereztech.com Its volatility and ability to decompose cleanly at relatively low temperatures make it an ideal source for depositing high-purity thin films of bismuth, bismuth oxides, and bismuth-containing alloys onto various substrates. These films are integral components in semiconductor devices, sensors, and other advanced electronic applications. ereztech.com

Role in the Synthesis of Nanoparticles and Quantum Dots

This compound is also utilized in the synthesis of bismuth-based nanoparticles and quantum dots. By carefully controlling the reaction conditions, such as temperature and the presence of capping agents, the decomposition of this compound can be directed to form nanostructured materials with specific sizes and properties. These nanomaterials exhibit unique optical and electronic characteristics that are of interest for applications in catalysis, bio-imaging, and optoelectronics.

Analytical Techniques for Characterization

The characterization of trimethylbismuth and its reaction products relies on a suite of modern analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) are used to confirm the structure and purity of the compound by identifying the chemical environment of the methyl protons and carbons. Infrared (IR) spectroscopy provides information about the vibrational modes of the Bi-C bonds.

Chromatographic techniques, particularly Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), are employed to separate and identify volatile compounds like this compound and to analyze the products of its decomposition or reactions.

Q & A

Q. What are the established methods for synthesizing Trimethylbismuth in laboratory settings, and how can purity be verified?

this compound (TMBi) is synthesized via organometallic routes, such as the reaction of bismuth trichloride with methyl Grignard reagents (e.g., CH₃MgBr) under inert conditions. Purity verification involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis, and inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metal impurities. Microbial biosynthesis by methanogens under anaerobic conditions is an alternative method, requiring strict oxygen-free culturing and headspace analysis for volatile TMBi detection .

Q. What analytical techniques are recommended for characterizing this compound’s structural and chemical properties?

Key techniques include:

- NMR spectroscopy : To confirm methyl group bonding and molecular symmetry.

- X-ray crystallography : For crystal structure determination, though challenges arise due to TMBi’s volatility.

- Raman/IR spectroscopy : To identify Bi–CH₃ vibrational modes.

- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition profiles.

- Electron microscopy (SEM/TEM) : For morphological analysis in hybrid materials. Ensure reproducibility by cross-validating results with multiple techniques .

Q. How does this compound interact with microbial organisms under anaerobic conditions?

TMBi is produced by methanogens and anaerobic bacteria via methyltransferase activity, where methyl groups are transferred to bismuth ions. Toxicity studies involve exposing microbial cultures (e.g., Methanosarcina spp.) to TMBi and monitoring growth inhibition via optical density (OD600) and ATP assays. Comparative genomic analysis identifies resistance genes, such as efflux pumps or metalloregulatory proteins .

Advanced Research Questions

Q. What experimental approaches are used to elucidate the mechanisms of this compound toxicity in prokaryotic systems?

- Proteomics : Identify upregulated stress-response proteins (e.g., heat shock proteins) via 2D gel electrophoresis or LC-MS/MS.

- Gene knockout models : Disrupt putative resistance genes (e.g., bisA homologs) to assess susceptibility.

- Fluorescent probes : Use intracellular ROS (reactive oxygen species) sensors to quantify oxidative damage.

- Isothermal titration calorimetry (ITC) : Measure binding affinity between TMBi and cellular targets like thioredoxin reductase .

Q. How can researchers resolve contradictions in reported data on this compound’s stability under varying environmental conditions?

Contradictions often arise from differences in experimental setups (e.g., oxygen exposure, humidity). To address this:

- Controlled atmosphere studies : Use gloveboxes for oxygen-/moisture-free handling.

- Kinetic modeling : Compare degradation rates under varying pH, temperature, and light exposure.

- Meta-analysis : Systematically review literature to identify confounding variables (e.g., solvent polarity in stability assays). Cross-reference with computational simulations (DFT calculations) to predict decomposition pathways .

Q. What methodologies are employed to study the role of this compound in microbial methyltransferase activity?

- Isotopic labeling : Use ¹³C-labeled methyl donors (e.g., ¹³CH₃-S-adenosylmethionine) to track methyl group transfer via GC-MS.

- Enzyme kinetics : Purify methyltransferases and measure activity via spectrophotometric assays (e.g., NADH oxidation coupled to methylation).

- Structural biology : Solve crystal structures of methyltransferase-TMBi complexes to identify active-site interactions. Validate findings with site-directed mutagenesis .

Methodological Best Practices

- Data validation : Replicate experiments across independent labs to confirm reproducibility, especially for volatile compounds like TMBi .

- Literature review : Prioritize primary sources from journals like Med. Chem. Commun. and avoid unverified databases (e.g., BenchChem) .

- Ethical compliance : Adhere to safety protocols for handling toxic organometallics, including fume hood use and waste disposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.